![molecular formula C8H8N2OS B2678020 2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one CAS No. 782462-55-9](/img/structure/B2678020.png)
2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one
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Description
“2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They are known to possess various biological activities such as fungicidal, bactericidal, anti-inflammatory, etc .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones were synthesized by the reaction of 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde, its 4-dimethylamino-, 3,4-dimethoxy-, and 3,4-methylenedioxy derivatives and also furfural in the presence of NaOH .Future Directions
Thieno[2,3-d]pyrimidin-4-ones and their derivatives continue to attract great interest due to their wide variety of biological activities . Future research could focus on the synthesis of new derivatives and the study of their properties. The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents were proposed .
properties
IUPAC Name |
2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-3-12-8-6(4)7(11)9-5(2)10-8/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAQHFPTNWOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=O)C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
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